[1,3]Thiazolo[4,5-F]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
233-95-4 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-f]quinoxaline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(12-5-13-7)8-6(1)10-3-4-11-8/h1-5H |
InChI Key |
DHIZMHDJSSQIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1SC=N3 |
Origin of Product |
United States |
Structural Modification and Derivatization Strategies
Functionalization of the Thiazole (B1198619) Moiety
The thiazole ring within the nih.govnih.govthiazolo[4,5-f]quinoxaline system offers several positions for functionalization, which can significantly influence the molecule's biological activity.
One common approach involves the introduction of various substituents at the 2-position of the thiazole ring. For instance, the synthesis of novel thiazolo[4,5-b]quinoxalin-2-ones and thiazolo[4,5-b]quinoxalin-2(3H)-imines has been achieved, with substitutions at this position leading to compounds with notable insecticidal properties. nih.gov In a specific example, a derivative with a 4-methylbenzylidene group at this position demonstrated high efficacy against the cotton leafworm Spodoptera litura. nih.gov
Another strategy involves the use of a sulfone group on the thiazole ring as a versatile reactive tag. nih.gov This allows for a variety of subsequent transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, thereby enabling the introduction of a diverse range of functional groups. nih.gov
Furthermore, the nitrile function on the thiazole ring can be transformed into a methylcarbimidate, providing another avenue for derivatization. mdpi.com Direct C-H coupling reactions also present a modern and efficient method for introducing substituents onto the thiazole moiety. researchgate.net
Substitutions on the Quinoxaline (B1680401) Nucleus
The quinoxaline portion of the nih.govnih.govthiazolo[4,5-f]quinoxaline scaffold provides ample opportunities for structural modifications that can modulate the compound's physicochemical and pharmacological properties.
A primary method for derivatization starts with 2,3-dichloroquinoxaline (B139996), which serves as a key intermediate. nih.govjohnshopkins.edu The two chlorine atoms are reactive sites for nucleophilic substitution, allowing for the introduction of various functionalities. For example, reaction with thiourea (B124793) derivatives can lead to the formation of thiazolo[4,5-b]quinoxalin-2(3H)-imines. johnshopkins.edu
The substitution pattern on the quinoxaline ring can also be influenced by the starting materials. For instance, using substituted o-phenylenediamines in the initial synthesis can introduce substituents onto the benzene (B151609) ring of the quinoxaline nucleus. nih.gov Additionally, fluorine atoms and phenoxy groups attached to the quinoxaline ring have been shown to be susceptible to substitution, offering further pathways for derivatization. nih.govresearchgate.net For example, fluorine atoms can be replaced by a methoxy (B1213986) group, and phenoxy groups can be substituted with an amino group. nih.govresearchgate.net
The synthesis of various quinoxaline derivatives often involves linking different pharmacophoric functionalities, such as amide, urea, thiourea, and sulfonamide moieties, to the quinoxaline nucleus to enhance their biological activity. nih.gov
Hybridization with Other Bioactive Scaffolds
Molecular hybridization, which involves combining the nih.govnih.govthiazolo[4,5-f]quinoxaline scaffold with other known bioactive moieties, is a powerful strategy to develop novel compounds with enhanced or synergistic activities.
One approach is the synthesis of hybrid molecules that link bis-thiazoles to a quinoxaline core through a 2-phenoxy-N-arylacetamide group. nih.govacs.org This strategy aims to create compounds with potent antibacterial activity. nih.govacs.org
Another example involves the fusion of the thiazoloquinoxaline system with a spiroindoline moiety. nih.gov This has led to the development of compounds with significant anti-proliferative activities against various human cancer cell lines. nih.gov The hybridization of the thiazole ring with indole (B1671886) has also been explored, resulting in compounds with promising anticancer potential. nih.gov
Furthermore, the nih.govnih.govthiazolo[4,5-f]quinoxaline scaffold can be incorporated into larger, more complex structures. For instance, it has been linked to a thienothiophene core and hybridized with a spirobifluorene moiety to create novel organic host materials for electroluminescent devices. nih.govrsc.org
The table below summarizes some examples of hybrid molecules based on the nih.govnih.govthiazolo[4,5-f]quinoxaline scaffold.
| Hybrid Scaffold | Linker/Fused Moiety | Potential Application |
| Bis-thiazole-quinoxaline | 2-Phenoxy-N-arylacetamide | Antibacterial |
| Thiazoloquinoxaline-spiroindoline | Spiro fusion | Anticancer |
| Thiazoloquinoxaline-indole | Direct linkage | Anticancer |
| Thiazoloquinoxaline-thienothiophene | 2-Phenoxy-N-arylacetamide | Not specified |
| Thiazoloquinoxaline-spirobifluorene | Thiophene π-linker | Organic electronics |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the analysis of binding affinity and interaction patterns. For the thiazolo[4,5-b]quinoxaline scaffold, docking studies have been instrumental in identifying and optimizing its interactions with various biological targets, including protein kinases and bacterial enzymes.
One area of focus has been the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. nih.gov In a 2023 study, thiazoloquinoxaline derivatives were investigated as potential VEGFR-2 inhibitors. nih.gov The quinoxaline (B1680401) ring was identified as a key heteroaromatic moiety that occupies the hinge region of the kinase, while the thiazole (B1198619) ring, combined with a central imine, acts as a hydrogen bond donor and acceptor pharmacophore. nih.gov Docking simulations revealed that these compounds fit within the VEGFR-2 active site, with one particularly potent derivative, compound (5e), exhibiting a strong binding affinity with a docking score of -6.63 kcal/mol. nih.gov
In another line of research, thiazolo[4,5-b]quinoxaline derivatives have been designed and evaluated as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov A molecular docking study was conducted to understand the binding of these compounds to the active site of Staphylococcus aureus DNA gyrase. nih.gov The results supported an effective binding of the most promising compounds within the enzyme's active site, highlighting the scaffold's potential in the development of new antimicrobial agents. nih.gov
| Scaffold Derivative | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Therapeutic Area |
|---|---|---|---|---|
| Thiazoloquinoxaline (5e) | VEGFR-2 | Asp1046, Glu885, Lys868, Ile1044, Cys1024, Ile888 nih.gov | -6.63 nih.gov | Anticancer |
| Thiazolo[4,5-b]quinoxaline-6-sulfonamide (13c) | S. aureus DNA gyrase (2XCT) | Not explicitly detailed in abstract nih.gov | Not explicitly detailed in abstract nih.gov | Antimicrobial |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While detailed QSAR models for the researchgate.netnih.govthiazolo[4,5-b]quinoxaline scaffold are not extensively detailed in the available literature, related Structure-Activity Relationship (SAR) discussions are present. For instance, studies on novel thiazolo[4,5-b]quinoxalin-2-ones and their imine analogues have included SAR analyses to understand how different substituents on the core structure influence their insecticidal activity against the cotton leafworm Spodoptera litura. nih.gov
Furthermore, modern approaches utilizing artificial intelligence have been applied to predict the molecular targets of newly synthesized researchgate.netnih.govdithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. johnshopkins.edu This type of predictive modeling represents a qualitative form of SAR, helping to guide further biological evaluation even in the absence of a formal QSAR model. johnshopkins.edu
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and confirming the persistence of key interactions identified in docking studies. nih.gov For thiazoloquinoxaline derivatives targeting VEGFR-2, MD simulations have been employed to evaluate the stability of the ligand-receptor complex. nih.gov These in silico assessments are crucial for validating the binding poses predicted by molecular docking. nih.gov
In a study on a thiazoloquinolinone derivative targeting VEGFR-2, MD simulations showed that the amino acid Lys868 had one of the highest frequencies of interaction throughout the simulation, indicating its critical role in maintaining the stability of the complex. nih.gov Such simulations confirm that the designed compounds can form stable and lasting interactions within the target's binding pocket, a prerequisite for potent inhibitory activity.
Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)
The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters, often referred to as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. researchgate.net
For the thiazoloquinoxaline scaffold, a smaller HOMO-LUMO energy gap suggests higher chemical reactivity and the potential for charge transfer to occur within the molecule, which can be crucial for its biological activity. researchgate.netnih.gov Analysis of the distribution of these orbitals shows where the molecule is most likely to engage in electrophilic or nucleophilic attacks. For example, in related quinoxaline derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net This analysis helps in understanding the sites of chemical reactivity and guides modifications to enhance binding and activity. nih.gov
| Parameter | Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron; associated with nucleophilic character. nih.gov |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron; associated with electrophilic character. nih.gov |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap often implies higher reactivity. researchgate.net |
Conformational Analysis and Binding Mode Prediction
Predicting the binding mode of a ligand within a receptor's active site is a primary goal of computational studies, combining conformational analysis with docking simulations. This analysis details the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
For thiazoloquinoxaline derivatives targeting VEGFR-2, the predicted binding mode involves the quinoxaline ring functioning as a bioisostere for the indazole ring of the known inhibitor pazopanib, occupying the hinge region of the receptor. nih.gov Detailed analysis of the most active compound (5e) revealed multiple charge interactions with residues Asp1046, Glu885, and Lys868, alongside hydrophobic interactions with Cys1024 and Ile888. nih.gov These specific interactions define the compound's binding orientation and are essential for its inhibitory efficacy. nih.gov
Similarly, in the context of antimicrobial research, docking studies of thiazolo[4,5-b]quinoxaline hybrids into the S. aureus DNA gyrase active site aimed to elucidate their binding mode and support their potential as inhibitors. nih.gov The ability to form key interactions within the binding pocket is a prerequisite for disrupting the enzyme's function and achieving a bactericidal effect. nih.gov
| Scaffold Derivative | Target Protein | Predicted Binding Mode Interactions |
|---|---|---|
| Thiazoloquinoxaline (5e) | VEGFR-2 | - Charge Interactions: Asp1046, Glu885, Lys868, Ile1044
|
| Thiazolo[4,5-b]quinoxaline-6-sulfonamide | S. aureus DNA gyrase | Effective binding at the active site, supporting DNA gyrase inhibition. nih.gov |
Pharmacological and Biological Research Applications Of 1 2 Thiazolo 4,5 F Quinoxaline Derivatives
Anticancer Research
Derivatives of the nih.govrsc.orgThiazolo[4,5-f]quinoxaline scaffold have been investigated for their potential as anticancer agents through various mechanisms of action.
Research has shown that certain thiazolo[5,4-f]quinazoline derivatives, which are isomeric to the nih.govrsc.orgthiazolo[4,5-f]quinoxaline scaffold, are potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govresearchgate.netmdpi.comnih.gov For instance, compounds like EHT 1610 have shown high affinity for the DYRK family with IC50 values in the nanomolar range. mdpi.com Specifically, some derivatives displayed single-digit nanomolar or subnanomolar IC50 values, making them among the most potent DYRK1A/1B inhibitors discovered to date. mdpi.comnih.gov However, studies on thiazolo[5,4-f]quinazoline derivatives indicated no inhibitory activity against Casein Kinase 1 (CK1). nih.gov The exploration of DYRK1A inhibitors is significant as its hyperactivity is linked to various human malignancies. researchgate.net
The antiproliferative activity of nih.govrsc.orgdithiolo[4,5-b]quinoxaline derivatives, a related class of compounds, has been evaluated against several human cancer cell lines. nih.gov For example, a series of these derivatives showed promising in vitro anticancer activity, with some candidates exhibiting sub-micromolar IC50 values, particularly against the MCF-7 breast cancer cell line. nih.gov One of the most active derivatives demonstrated significant IC50 values of 3.82 µM against MCF-7 and 2.26 µM against MDA-MB-231 breast cancer cells. nih.gov Similarly, other quinoxaline (B1680401) derivatives have been shown to possess anticancer activity comparable to the clinical drug 5-fluorouracil. nih.gov
Table 1: Antiproliferative Activity of Selected Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Derivative 12 | MCF-7 | 3.82 ± 0.2 | nih.gov |
| Derivative 12 | MDA-MB-231 | 2.26 ± 0.1 | nih.gov |
| Compound 4m | A549 | 9.32 ± 1.56 | nih.gov |
| Compound 4b | A549 | 11.98 ± 2.59 | nih.gov |
| Doxorubicin (B1662922) | MCF-7 | 4.17 ± 0.2 | nih.gov |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 | nih.gov |
Certain quinoxaline derivatives have been identified as inducers of apoptosis in cancer cells. For instance, compound VIIIc, a quinoxaline derivative, was found to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov Another study on a 1,3-dithiolo[4,5-b]quinoxaline derivative, compound 12, showed it induced a significant apoptotic effect in MCF-7 cells, with a 42.08% increase in apoptosis compared to control cells. nih.gov This compound was also found to decrease the anti-apoptotic protein Bcl-2 and increase the pro-apoptotic proteins Bax and p53. nih.gov Furthermore, western blot analysis has confirmed that some quinoxaline derivatives induce apoptosis through mitochondrial- and caspase-3-dependent pathways. nih.gov
Quinoxaline derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov A series of novel quinoxaline derivatives were found to inhibit tubulin polymerization and disrupt the microtubule network, leading to G2/M phase arrest in cancer cells. nih.gov While direct studies on nih.govrsc.orgThiazolo[4,5-f]quinoxaline are limited in this area, related structures like nih.govrsc.orgthiazolo[4,5-e]isoindoles have been highlighted as potential tubulin polymerization inhibitors. researchgate.net
Antimicrobial and Antifungal Investigations
Derivatives of thiazolo[4,5-b]quinoxaline have been synthesized and evaluated for their antimicrobial potential. nih.gov A series of these compounds, along with thiadiazino[5,6-b]quinoxaline derivatives, demonstrated considerable activity against various bacterial and fungal strains. nih.gov Some of these compounds exhibited bactericidal and fungistatic activity. nih.gov Specifically, certain derivatives showed significant results against multi-drug resistant bacteria. nih.gov
In other research, novel quinoxaline derivatives have been designed as antimicrobial agents against plant pathogenic bacteria and fungi. rsc.org For example, compound 5k showed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t exhibited potent antifungal activity against Rhizoctonia solani, with EC50 values superior to the commercial fungicide azoxystrobin. rsc.org Furthermore, 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown promising antifungal activity against different Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with efficacy comparable to or greater than Amphotericin B in some cases. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Quinoxaline Derivatives
| Compound | Target Organism | Activity | Source |
|---|---|---|---|
| Compound 5k | Acidovorax citrulli | Good antibacterial activity | rsc.org |
| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | rsc.org |
| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | rsc.org |
| Azoxystrobin | Rhizoctonia solani | EC50 = 26.17 µg/mL | rsc.org |
| Thiazolo[4,5-b]quinoxaline derivatives | Various bacteria and fungi | Considerable antimicrobial activity | nih.gov |
| 3-hydrazinoquinoxaline-2-thiol | Candida species | Promising antifungal activity | nih.gov |
Antiviral and Antiparasitic Evaluations
The broad biological activity of quinoxaline derivatives extends to antiviral and antiparasitic applications. nih.gov While specific studies on the antiviral and antiparasitic properties of nih.govrsc.orgThiazolo[4,5-f]quinoxaline are not extensively detailed in the provided results, the general class of quinoxaline derivatives has shown promise. For example, a series of nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated as potential antiviral agents. nih.gov Additionally, some quinoxaline derivatives have been investigated for their antimalarial activity. nih.gov The diverse biological activities of the quinoxaline scaffold suggest that derivatives of nih.govrsc.orgThiazolo[4,5-f]quinoxaline could also hold potential in these therapeutic areas, warranting further investigation.
Anti-inflammatory and Analgesic Research
Derivatives of the thiazoloquinoxaline scaffold have been investigated for their potential to alleviate inflammation and pain. A number of pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net In preclinical studies, these compounds have demonstrated notable activity.
In one study, the starting material 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one (Compound 3) and its cyclized derivative, 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one (Compound 4), along with several other derivatives (Compounds 9, 10, 12-14), showed promising anti-inflammatory and analgesic effects. nih.govresearchgate.net
The anti-inflammatory activity of these compounds was assessed using the carrageenan-induced paw edema model in rats. This test measures the ability of a compound to reduce swelling, a key sign of inflammation. The analgesic effects were evaluated using the acetic acid-induced writhing test in mice, which assesses a compound's ability to reduce pain responses. nih.govnih.gov Some of these derivatives exhibited activity comparable to or even exceeding that of established anti-inflammatory and analgesic drugs. nih.gov
Similarly, research into other related thiazole-containing fused heterocyclic systems has shown promise in this area. For instance, a series of novel nih.govresearchgate.netthiazolo[4,5-d]pyridazinones were synthesized and tested for their in vivo analgesic and anti-inflammatory activities. nih.gov In the "acetic acid cramps" model, these compounds inhibited writhing in a range of -21.05% to -66.60% at a dose of 25 mg/kg. nih.gov In the "hot plate" test, which indicates a central analgesic effect, five of the derivatives showed a significant analgesic effect. nih.gov Specifically, compound 14b was found to be more effective than the reference drug ketorolac (B1673617). nih.gov The anti-inflammatory effect was also observed in the carrageenan edema model. nih.gov
Table 1: Anti-inflammatory and Analgesic Activity of Selected Thiazolo-fused Heterocycles
| Compound | Chemical Name | Biological Activity | Research Finding |
|---|---|---|---|
| 3 | 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one | Anti-inflammatory, Analgesic | Exhibited promising activity in preclinical screening. nih.govresearchgate.net |
| 4 | 2-aminopyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline-4-one | Anti-inflammatory, Analgesic | Showed notable activity in animal models of inflammation and pain. nih.govresearchgate.net |
| 14b | A nih.govresearchgate.netthiazolo[4,5-d]pyridazinone derivative | Analgesic | Demonstrated a more potent analgesic effect than ketorolac in the hot plate test. nih.gov |
Enzyme Inhibition Studies Beyond Kinases (e.g., Insulysin, STAT3 Transcription Factor, DPP-4)
The inhibitory potential of thiazoloquinoxaline derivatives extends beyond protein kinases to other enzyme families. For example, a series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their antidiabetic potential by targeting the enzymes α-amylase and α-glucosidase. researchgate.net These enzymes are involved in carbohydrate digestion, and their inhibition can help manage blood sugar levels.
The study revealed that the synthesized compounds exhibited moderate to good inhibitory activity against both enzymes. researchgate.net The inhibitory percentages ranged from 21.85 ± 0.01% to 64.70 ± 0.02% for α-amylase and from 23.93 ± 0.01% to 75.36 ± 0.01% for α-glucosidase. researchgate.net Notably, the N-allyl- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative 10a showed the most significant inhibitory activity, with percentages of 64.70 ± 0.02% against α-amylase and 75.36 ± 0.01% against α-glucosidase. researchgate.net This compound demonstrated exceptional inhibitory activity with IC50 values of 6.89 ± 0.09 µM and 3.46 ± 0.06 µM against α-amylase and α-glucosidase, respectively, which were comparable to the standard drug acarbose. researchgate.net
In the same study, these derivatives were also tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. While most compounds showed low to moderate inhibition, the 1-methyl- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivative 11b displayed the highest inhibitory percentage of 44.78 ± 0.01%. researchgate.net
Table 2: Enzyme Inhibition Profile of Selected 1,2,4-Triazolo[4,3-a]quinoxaline Derivatives
| Compound | Target Enzyme | Inhibitory Activity |
|---|---|---|
| 10a (N-allyl- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative) | α-Amylase | IC50: 6.89 ± 0.09 µM researchgate.net |
| α-Glucosidase | IC50: 3.46 ± 0.06 µM researchgate.net | |
| 11b (1-methyl- nih.govrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivative) | Acetylcholinesterase (AChE) | 44.78 ± 0.01% inhibition researchgate.net |
Neurodegenerative Disease Research Applications
The structural framework of thiazole-fused quinoxalines and related heterocycles has been explored for its potential in targeting pathways associated with neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Research in this area has often focused on the inhibition of protein kinases that are implicated in the pathology of these conditions. nih.govmdpi.com
For instance, a class of related compounds, thiazolo[5,4-f]quinazolin-9(8H)-ones, has been investigated as inhibitors of several kinases involved in Alzheimer's disease, including cyclin-dependent kinase 5 (CDK5), glycogen (B147801) synthase kinase-3 (GSK-3), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov While not a direct nih.govresearchgate.netthiazolo[4,5-f]quinoxaline, the findings for these structurally similar molecules suggest a potential avenue of research for the title compound class. Thiazole (B1198619) and its derivatives have emerged as promising candidates for the development of new treatments for neurodegenerative diseases. researchgate.net
The therapeutic potential of these compounds stems from their ability to interact with multiple targets in the pathogenic cascade of Alzheimer's disease, including the inhibition of cholinesterase activity and the aggregation of amyloid-beta and tau proteins. nih.gov The development of multi-target-directed ligands is a key strategy in the search for effective treatments for complex neurodegenerative disorders. nih.gov
Table 3: Thiazole-based Compounds in Neurodegenerative Disease Research
| Compound Class | Therapeutic Target | Relevance to Neurodegenerative Disease |
|---|---|---|
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | CDK5, GSK-3, DYRK1A | Inhibition of kinases involved in the pathology of Alzheimer's disease. nih.gov |
| Thiazole and Thiazolidine Derivatives | Cholinesterase, Amyloid-beta, Tau protein | Multi-target approach to ameliorate the pathological conditions of Alzheimer's disease. nih.gov |
Insecticidal and Agrochemical Potentials
The nih.govresearchgate.netthiazolo[4,5-f]quinoxaline scaffold has also been investigated for its potential applications in agriculture, specifically as insecticidal agents. A series of novel thiazolo[4,5-b]quinoxalin-2-one and thiazolo[4,5-b]quinoxalin-2(3H)-imine derivatives were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera litura, a significant agricultural pest. rsc.orgresearchgate.net
The results of these studies indicated that several of the tested derivatives possess significant insecticidal properties. rsc.orgnih.gov The insecticidal screening was conducted at various concentrations, and the mortality percentage was calculated after several days of treatment. rsc.org One of the most potent compounds identified was 3-((4-methylbenzylidene)amino)thiazolo[4,5-b]quinoxalin-2(3H)-one (Compound 3). rsc.org This compound exhibited high mortality rates against both the 2nd and 4th instar larvae of S. litura. researchgate.net
Specifically, at concentrations ranging from 625 to 2500 mg L⁻¹, Compound 3 showed mortality percentages from 86% ± 7.21% to 97% ± 1.52% against the 2nd instar larvae and from 66.00% ± 6.24% to 86.33% ± 6.90% against the 4th instar larvae. rsc.org The median lethal concentration (LC50) for this compound after 5 days of treatment was determined to be 141.02 mg L⁻¹ for the 2nd instar larvae and 366.73 mg L⁻¹ for the 4th instar larvae. researchgate.netresearchgate.net These findings highlight the potential of thiazolo[4,5-b]quinoxaline derivatives as lead structures for the development of new insecticidal agents. nih.gov
Table 4: Insecticidal Activity of Thiazolo[4,5-b]quinoxaline Derivatives against Spodoptera litura
| Compound | Chemical Name | Target Pest | Key Finding |
|---|---|---|---|
| 3 | 3-((4-methylbenzylidene)amino)thiazolo[4,5-b]quinoxalin-2(3H)-one | Spodoptera litura (Cotton Leafworm) | LC50 (2nd instar): 141.02 mg L⁻¹; LC50 (4th instar): 366.73 mg L⁻¹. researchgate.netresearchgate.net |
| Derivatives 2, 4, 5, 7, 8, 9 | Thiazolo[4,5-b]quinoxaline derivatives | Spodoptera litura | Showed variable and good mortality percentages. rsc.org |
Preclinical Evaluation Paradigms
In Vitro Biological Activity Screening Against Cell Lines
The cytotoxic potential of various thiazoloquinoxaline derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are crucial in identifying lead compounds with promising anti-proliferative activity.
A study on novel nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives, which share a similar quinoxaline (B1680401) core, demonstrated significant cytotoxic activities against several cancer cell lines. mdpi.com For instance, compounds 16a and 16b displayed activities in the micromolar range against the A375 melanoma cell line, with EC50 values of 3158 nM and 3527 nM, respectively. mdpi.com Notably, compound 17a from the same series exhibited a more potent EC50 of 365 nM against the same cell line. mdpi.com The basic scaffold, compound 4 , also showed a remarkable ability to reduce A375 cell viability to 6% at a concentration of 10 µM. mdpi.com
Further investigations into other derivatives revealed a broad spectrum of cytotoxicity. For example, N-Phenyl- nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline-1-sulfonamide derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR32 (neuroblastoma) cell lines, with one derivative showing higher activity than the standard drug Etoposide. mdpi.com Additionally, certain nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalines with groove-binding side chains were evaluated for their anti-proliferative activities against HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 cells. rsc.org One of the most active compounds, 12d , displayed an IC50 value of 21.47 ± 1.6 μM against the MCF-7 cell line. rsc.org
Another class of related compounds, thiazolo[5,4-f]quinazolin-9-ones, also exhibited a wide range of cytotoxic activity against various cancer cell lines, including Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3. nih.gov Specifically, compounds 5b and 6b were identified as the most potent in this series, with IC50 values in the micromolar range. nih.gov
The following table summarizes the in vitro cytotoxic activity of selected thiazoloquinoxaline and related derivatives against various cancer cell lines.
| Compound | Cell Line | IC50/EC50 (µM) |
| 16a | A375 (Melanoma) | 3.158 |
| 16b | A375 (Melanoma) | 3.527 |
| 17a | A375 (Melanoma) | 0.365 |
| 12d | HepG2 (Hepatocellular Carcinoma) | 31.40 ± 2.8 |
| 12d | HCT-116 (Colorectal Carcinoma) | 28.81 ± 2.4 |
| 12d | MCF-7 (Breast Cancer) | 21.47 ± 1.6 |
| 12a | HepG2 (Hepatocellular Carcinoma) | 31.40 ± 2.8 |
| 12a | HCT-116 (Colorectal Carcinoma) | 28.81 ± 2.4 |
| 12a | MCF-7 (Breast Cancer) | 19.72 ± 1.5 |
| 10c | HepG2 (Hepatocellular Carcinoma) | 33.41 ± 2.9 |
| 10c | HCT-116 (Colorectal Carcinoma) | 29.96 ± 2.5 |
| 10c | MCF-7 (Breast Cancer) | 24.78 ± 1.9 |
| 10d | HepG2 (Hepatocellular Carcinoma) | 37.55 ± 3.3 |
| 10d | HCT-116 (Colorectal Carcinoma) | 30.22 ± 2.6 |
| 10d | MCF-7 (Breast Cancer) | 25.53 ± 2.0 |
| 9a | Leukemia (SR) | 3.91 |
| 9a | Non-Small Cell Lung Cancer (HOP-92) | 3.45 |
| 9a | Non-Small Cell Lung Cancer (NCI-H460) | 3.49 |
| 9a | Colon Cancer (HCT-116) | 3.21 |
| 9a | Colon Cancer (HCT-15) | 1.96 |
| 9a | CNS Cancer (U251) | 5.18 |
| 9a | Melanoma (LOX IMVI) | 3.69 |
| 9a | Renal Cancer (A498) | 1.80 |
| 9a | Prostate Cancer (PC-3) | 5.19 |
| 9a | Breast Cancer (MDA-MB-468) | 5.55 |
In Vivo Efficacy Studies in Animal Models (Non-Human)
Following promising in vitro results, select thiazoloquinoxaline derivatives have been advanced to in vivo efficacy studies in non-human animal models. These studies are critical for assessing the therapeutic potential of the compounds in a whole-organism context.
In a study investigating the antischistosomal activity of quinoxaline analogs, three compounds with potent in vitro activity were tested in mice infected with Schistosoma mansoni. nih.gov Despite demonstrating low micromolar IC50 values against adult S. mansoni in vitro, the compounds showed only moderate worm burden reduction (WBR) when administered as a single oral dose. nih.gov Specifically, compound 29 achieved a WBR of 46.4%, while compounds 27 and 30 resulted in WBRs of 9.3% and 12.5%, respectively. nih.gov
Another area where thiazoloquinoxaline derivatives have been evaluated in vivo is as insecticidal agents. A novel thiazolo[4,5-b]quinoxalin-2(3H)-one derivative, compound 3 , exhibited significant insecticidal activity against the cotton leafworm Spodoptera litura. nih.gov This compound demonstrated high mortality percentages against both the 2nd and 4th instar larvae at various concentrations. nih.gov The lethal concentration (LC50) values for compound 3 after 5 days of treatment were 141.02 mg/L for the 2nd instar larvae and 366.73 mg/L for the 4th instar larvae. nih.gov
The table below presents the in vivo efficacy data for selected thiazoloquinoxaline derivatives.
| Compound | Animal Model | Outcome |
| 29 | S. mansoni-infected mice | 46.4% worm burden reduction |
| 27 | S. mansoni-infected mice | 9.3% worm burden reduction |
| 30 | S. mansoni-infected mice | 12.5% worm burden reduction |
| 3 | Spodoptera litura (2nd instar larvae) | LC50: 141.02 mg/L |
| 3 | Spodoptera litura (4th instar larvae) | LC50: 366.73 mg/L |
Mechanism of Action Elucidation at Cellular and Molecular Levels
Understanding the mechanism of action at the cellular and molecular levels is fundamental to the rational design and development of new therapeutic agents. For thiazoloquinoxaline derivatives, several mechanisms have been proposed and investigated.
One of the primary mechanisms of action for some nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxaline derivatives appears to be DNA intercalation. rsc.org Molecular docking studies have suggested that these compounds can bind to DNA, and this has been experimentally verified. Compound 12d , for instance, was found to potently intercalate DNA with an IC50 value of 35.33 ± 1.8 μM, which is comparable to the known DNA intercalator doxorubicin (B1662922) (31.27 ± 1.8 μM). rsc.org Compounds 12a and 10c also showed good DNA-binding affinities with IC50 values of 39.35 ± 3.9 μM and 42.35 ± 3.9 μM, respectively. rsc.org
Another important target for this class of compounds is topoisomerase II. Certain non-C1 methylated derivatives of nih.govmdpi.comnih.govtriazolo[4,3-a]quinoxalines have been identified as potent inhibitors of this enzyme, which is crucial for DNA replication and repair. mdpi.com
In the context of insecticidal activity, the mode of action of compound 3 in Spodoptera litura was investigated through various analyses. Physiological bioassays revealed a significant increase in total carbohydrate and protein levels in treated larvae compared to the control group. nih.gov Conversely, enzymatic studies showed a significant decrease in the levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (AlP), while acetylcholinesterase (AChE) levels were significantly increased. nih.gov Histological examination of the midgut tissues of treated larvae revealed severe damage to the gut epithelium and regenerative cells. nih.gov
Furthermore, Swiss target prediction has been used to identify potential molecular targets for some thiazolo[4,5-b]quinoxaline derivatives. For example, 2-(2-acetylhydrazinyl)- nih.govmdpi.com-thiazolo[4,5-b]quinoxaline derivative 8a was predicted to have activity against kinases, lyases, and phosphodiesterases. researchgate.net
Bioavailability and Pharmacokinetic Considerations (Excluding Human Data)
The discrepancy between the potent in vitro activity and the moderate in vivo efficacy of some thiazoloquinoxaline derivatives highlights the importance of understanding their pharmacokinetic properties. nih.gov
In the study of antischistosomal quinoxaline analogs, the poor in vivo activity of compounds 27 , 29 , and 30 was attributed to potential issues with their pharmacokinetic profiles. nih.gov The authors suggested that optimization of these properties could lead to compounds with greater bioavailability and improved in vivo efficacy. nih.gov
While specific bioavailability and pharmacokinetic data for the nih.govmdpi.comThiazolo[4,5-f]quinoxaline scaffold from non-human studies are not extensively detailed in the provided search results, the need for such studies is clearly indicated by the outcomes of in vivo efficacy trials. Future research will need to focus on absorption, distribution, metabolism, and excretion (ADME) studies in animal models to guide the development of more effective drug candidates based on this promising heterocyclic core.
Future Perspectives and Drug Discovery Potential
Emerging Research Frontiers in Thiazoloquinoxaline Chemistry
The exploration of thiazoloquinoxaline chemistry continues to expand, with researchers focusing on innovative synthetic strategies and the exploration of novel biological activities. A key area of emerging research is the development of efficient and sustainable synthetic protocols. For instance, the use of microwave-assisted chemistry has been instrumental in the rapid synthesis of libraries of thiazolo[5,4-f]quinazolines, offering operational, economic, and environmental benefits over traditional methods. nih.gov This approach facilitates the creation of a diverse range of derivatives for biological screening. nih.gov
Another frontier is the synthesis of novel regioisomeric analogs. Researchers are investigating innovative protocols to create previously unreported linear thiazole-fused quinazolinone and quinazoline (B50416) derivatives, such as the thiazolo[4,5-g] or [5,4-g] systems. nih.gov These new molecular architectures are being evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity. nih.gov The strategic use of versatile intermediates like 2,3-dichloroquinoxaline (B139996) allows for the synthesis of a variety of thiazolo[4,5-b]quinoxaline derivatives through reactions with different binucleophiles. johnshopkins.eduresearchgate.net
Furthermore, the application of artificial intelligence and computational methods is becoming increasingly prevalent in predicting the biological targets and antimicrobial activities of newly designed thiazoloquinoxaline derivatives. johnshopkins.eduresearchgate.net This in-silico approach helps to streamline the drug discovery process by identifying promising candidates for further experimental validation. The ongoing exploration of structure-activity relationships (SAR) is also a critical aspect, guiding the design of more potent and selective compounds. mdpi.comnih.gov
Development of Novel Therapeutic Agents Based on thenih.govjohnshopkins.eduThiazolo[4,5-f]quinoxaline Scaffold
The nih.govjohnshopkins.eduThiazolo[4,5-f]quinoxaline scaffold and its related isomers are proving to be a fertile ground for the development of new therapeutic agents across a spectrum of diseases. The inherent biological activity of the quinoxaline (B1680401) core, which includes anticancer, antimicrobial, and anticonvulsant properties, is enhanced by the fused thiazole (B1198619) ring. mdpi.comnih.govresearchgate.net
Anticancer Applications: A significant focus of research has been on the anticancer potential of thiazoloquinoxaline derivatives. These compounds have been investigated for their ability to inhibit various kinases involved in cell proliferation and survival. For example, certain thiazolo[5,4-f]quinazolines have demonstrated potent inhibitory activity against DYRK1A, a kinase implicated in neurodegenerative diseases and some cancers, with IC50 values in the nanomolar range. nih.gov Similarly, novel linear thiazoloquinazolinones have shown micromolar cytotoxicity against a panel of human tumor cell lines. nih.gov The versatility of the scaffold allows for the synthesis of compounds with broad-spectrum anticancer activity, with some derivatives showing effectiveness against leukemia, lung cancer, colon cancer, and breast cancer cell lines. researchgate.net
Antimicrobial and Other Activities: Beyond cancer, thiazoloquinoxaline derivatives have been synthesized and evaluated for a range of other therapeutic applications. Research has demonstrated their potential as:
Antimicrobial agents: Showing good activity against bacteria and some fungi. johnshopkins.eduresearchgate.net
Anticonvulsants: Certain nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have shown promising anticonvulsant properties in preclinical models. nih.gov
Anti-inflammatory and Analgesic agents: Novel nih.govjohnshopkins.eduthiazolo[4,5-d]pyridazinones, which share a similar fused heterocyclic system, have been synthesized and shown to possess in vivo anti-inflammatory and analgesic activities. nih.gov
The development of these therapeutic agents often involves the strategic modification of the core scaffold to optimize potency and selectivity for specific biological targets.
Interactive Table: Biological Activities of Thiazoloquinoxaline Derivatives
Challenges and Opportunities in Translating Research Findings
While the research on nih.govjohnshopkins.eduthiazolo[4,5-f]quinoxaline and its analogs is promising, the translation of these findings from the laboratory to clinical applications presents both challenges and opportunities.
Opportunities: Despite the challenges, significant opportunities exist. The chemical tractability of the thiazoloquinoxaline scaffold allows for extensive derivatization to fine-tune its biological activity and physicochemical properties. mdpi.comnih.gov The use of modern synthetic techniques, such as microwave-assisted synthesis, can accelerate the discovery and optimization process. nih.gov There is a clear opportunity to explore a wider range of biological targets, as computational predictions suggest that these compounds may interact with multiple pathways. researchgate.net A larger and more focused program of investigation could unlock the full therapeutic potential of these compounds in areas like oncology and infectious diseases. nih.gov The continued collaboration between synthetic chemists, pharmacologists, and clinicians will be essential to navigate the challenges and successfully translate the promising research findings into novel therapies.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing [1,3]thiazolo[4,5-f]quinoxaline derivatives?
- Methodology : A widely used approach involves cyclocondensation of [1,3]thiazolo[4,5-b]quinoxaline-2(3H)-one hydrazone with orthoesters (e.g., OBO orthoesters) in acetic acid under reflux for 4–8 hours . Alternative routes include oxidative cyclization using K₃Fe(CN)₆ in aqueous NaOH, which facilitates the formation of 2-alkyl/phenyl-substituted derivatives .
- Key Data : Yields range from 70% to 88%, depending on substituents and reaction optimization .
Q. How are this compound derivatives characterized structurally?
- Techniques :
- Spectroscopy : IR for functional groups, ¹H/¹³C NMR for regiochemical confirmation, and HRMS for molecular mass validation .
- Chromatography : Column chromatography (CC) or crystallization for purification .
Q. What preliminary biological activities are associated with this compound scaffolds?
- Findings : Early studies report moderate COX-1/COX-2 inhibition (IC₅₀ ~10–50 µM) and mutagenic/cardiotonic properties . Antitumor activity against specific cell lines (e.g., MCF-7) has been observed but requires dose-response validation .
Advanced Research Questions
Q. How can synthesis be optimized for photovoltaic or material science applications?
- Strategies :
- Monomer Design : Introduce electron-deficient quinoxaline cores fused with thiazole rings to enhance charge transport in donor-acceptor (D-A) polymers .
- Reaction Conditions : Use high-boiling solvents (e.g., chlorobenzene) and catalytic Pd₂(dba)₃ for Suzuki couplings to achieve >80% yields .
Q. How can contradictory reports on biological activity be resolved?
- Case Example : Discrepancies in COX inhibition (e.g., moderate vs. negligible activity) may arise from substituent effects or assay conditions.
- Approach :
- Structural Analysis : Compare electronic profiles (e.g., electron-withdrawing vs. donating groups) using DFT calculations.
- Assay Standardization : Use isoform-specific COX inhibitors (e.g., celecoxib for COX-2) as controls .
Q. What computational tools are effective for studying structure-activity relationships (SAR)?
- Methods :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 active site) .
- QSAR Modeling : Use Hammett constants (σ) of substituents to predict activity trends .
Q. Are green chemistry approaches viable for synthesizing this compound derivatives?
- Evidence : Glycerol as a solvent in quinoxaline synthesis reduces toxicity and achieves comparable yields (~75%) to traditional methods .
- Limitations : Reaction times may increase (12–24 hours vs. 4–8 hours), requiring microwave or ultrasound acceleration .
Q. How do electronic properties influence interactions in biological systems?
- Key Insights :
- The thiazole ring’s electron-deficient nature enhances binding to ATP-binding pockets in kinases .
- Steric effects from bulky substituents (e.g., phenyl groups) can reduce off-target interactions .
Tables for Quick Reference
Table 1 : Synthesis Methods Comparison
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux | 70–88 | |
| Oxidative Cyclization | K₃Fe(CN)₆, NaOH | 65–75 | |
| Green Synthesis | Glycerol, 100°C | 70–75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
